4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a dimethylamino group, and a sulfonamide group attached to a bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using reagents like carboxylic acids or their derivatives.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Sulfonamide Formation: The sulfonamide group is typically formed by reacting the piperidine derivative with a sulfonyl chloride, such as 2-bromobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonamide group.
Reduction: Reduction reactions can target the carboxamide group or the bromophenyl moiety.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or catalytic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the biological activity of sulfonamide-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((2-fluorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 4-((2-iodophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Uniqueness
The uniqueness of 4-((2-bromophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
4-[[(2-bromophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)15(20)19-9-7-12(8-10-19)11-17-23(21,22)14-6-4-3-5-13(14)16/h3-6,12,17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBDKPUZOZVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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